"1-(2-Amino-2-methylpropyl)urea hydrochloride" synthesis and characterization
"1-(2-Amino-2-methylpropyl)urea hydrochloride" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Amino-2-methylpropyl)urea Hydrochloride
For professionals in chemical research and drug development, a thorough understanding of the synthesis and characterization of novel compounds is paramount. This guide provides a detailed examination of 1-(2-Amino-2-methylpropyl)urea hydrochloride (CAS No. 1159824-29-9), a molecule of interest due to its bifunctional nature, incorporating both a primary amine and a urea moiety.[1] This document serves as a comprehensive resource, detailing a robust synthetic pathway and the analytical methodologies required for its structural confirmation and purity assessment.
Strategic Approach to Synthesis
The synthesis of 1-(2-Amino-2-methylpropyl)urea hydrochloride is a multi-step process that requires careful selection of starting materials and reaction conditions to ensure selectivity and high yield. The overall strategy involves the selective formation of a urea functional group on the primary amine of a diamine precursor, followed by conversion to its hydrochloride salt.
Precursor Synthesis: 2-Methyl-1,2-propanediamine
The critical starting material for this synthesis is 2-methyl-1,2-propanediamine (CAS No. 811-93-8).[] While commercially available, understanding its synthesis provides deeper insight into the overall process. A common industrial method involves the catalytic amination of 2-amino-2-methyl-1-propanol.[3]
This reaction is typically performed in a high-pressure autoclave under a hydrogen atmosphere with liquid ammonia. A nickel or cobalt-based catalyst facilitates the conversion of the primary alcohol to a primary amine.[3] The choice of a heterogeneous catalyst is strategic for industrial applications, as it simplifies post-reaction workup through simple filtration.
Selective Urea Formation
The core of the synthesis lies in the selective reaction at the primary amine of 2-methyl-1,2-propanediamine. The primary amine is sterically more accessible and generally more nucleophilic than the tertiary amine, which allows for a directed reaction. A well-established method for forming an unsubstituted urea from a primary amine is the reaction with a cyanate salt, such as potassium cyanate, in a weakly acidic aqueous solution.
The reaction proceeds via the in-situ formation of isocyanic acid (HNCO) from the cyanate salt under acidic conditions. The primary amine then acts as a nucleophile, attacking the isocyanic acid to form the desired urea derivative.
Hydrochloride Salt Formation
The final step is the formation of the hydrochloride salt. This is a standard acid-base reaction where the synthesized free base, 1-(2-Amino-2-methylpropyl)urea, is treated with hydrochloric acid.[4][5] Protonation occurs at the basic sites of the molecule, primarily the terminal amino group and the carbonyl oxygen of the urea.[4][6] The resulting salt typically exhibits improved crystallinity and stability, making it easier to handle, purify, and formulate.
Diagram: Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 1-(2-Amino-2-methylpropyl)urea hydrochloride.
Materials:
-
2-Methyl-1,2-propanediamine
-
Potassium cyanate (KOCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Isopropanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-1,2-propanediamine (1.0 eq) in deionized water.
-
Urea Formation: In a separate beaker, prepare a solution of potassium cyanate (1.1 eq) in deionized water. Add this solution dropwise to the stirred diamine solution at room temperature.
-
Acidification: Slowly add dilute hydrochloric acid to the reaction mixture to maintain a pH between 5 and 6. This step is critical as it facilitates the formation of isocyanic acid while keeping the primary amine sufficiently nucleophilic.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting diamine.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the water. The resulting crude solid contains the free base and inorganic salts.
-
Purification of Free Base: Extract the crude product with a suitable organic solvent like isopropanol to dissolve the organic urea derivative, leaving behind the inorganic salts. Filter the solution and evaporate the solvent to yield the purified free base, 1-(2-Amino-2-methylpropyl)urea.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol. Cool the solution in an ice bath and add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Comprehensive Characterization
Confirming the identity and purity of the synthesized 1-(2-Amino-2-methylpropyl)urea hydrochloride is achieved through a combination of spectroscopic and analytical techniques.
Diagram: Characterization Workflow
Caption: Analytical workflow for structural and purity validation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The two methyl groups (CH₃) attached to the quaternary carbon should appear as a singlet. The methylene protons (CH₂) adjacent to the urea nitrogen will likely be a triplet, coupled to the adjacent NH proton. The NH proton of the urea and the NH₂ protons of the primary amine will appear as broad singlets, with chemical shifts that can be concentration and solvent-dependent.[8][9]
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. A key signal is the urea carbonyl carbon, which is expected in the range of 158-162 ppm.[7][10] Other expected signals include the quaternary carbon, the two equivalent methyl carbons, and the methylene carbon.
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[11][12]
-
In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺. For C₅H₁₃N₃O (MW = 131.18), this peak would appear at an m/z of approximately 132.11. The presence of this ion confirms the mass of the synthesized free base.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule.[13]
-
N-H Stretching: Broad absorption bands in the region of 3200-3500 cm⁻¹ correspond to the stretching vibrations of the N-H bonds in the primary amine and urea groups.[14]
-
C=O Stretching: A strong, sharp absorption peak around 1650-1680 cm⁻¹ is characteristic of the carbonyl group (Amide I band) in the urea moiety.[10][14]
-
N-H Bending: An absorption band around 1600-1640 cm⁻¹ is attributed to the N-H bending vibrations (Amide II band).[15][16]
Analytical Data Summary
The following table summarizes the expected analytical data for 1-(2-Amino-2-methylpropyl)urea hydrochloride.
| Analysis | Expected Result |
| Molecular Formula | C₅H₁₄ClN₃O[1] |
| Molecular Weight | 167.64 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Signals corresponding to (CH₃)₂, CH₂, NH, and NH₃⁺ protons |
| ¹³C NMR | Signals for C=O (~160 ppm), quaternary C, CH₃, and CH₂ |
| MS (ESI+) | m/z ≈ 132.11 [M+H]⁺ (corresponding to the free base) |
| FT-IR (cm⁻¹) | ~3200-3500 (N-H stretch), ~1660 (C=O stretch), ~1620 (N-H bend) |
Protocols for Characterization
NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized hydrochloride salt.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
MS Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or water/acetonitrile mixture).
-
Infuse the solution directly into the ESI source of the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
FT-IR Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
References
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Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
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Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. ACS Publications. [Link]
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The Infra-red Absorption Spectrum and Structure of Urea. Polish Academy of Sciences Papers. [Link]
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Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]
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Infrared spectra of urea (U) and its complexes. ResearchGate. [Link]
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Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
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Infrared spectrum of urea CH4N2O. Doc Brown's Chemistry. [Link]
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Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica. [Link]
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Determination of Derivatized Urea in Exhaled Breath Condensate by LC–MS. Journal of Chromatographic Science. [Link]
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FTIR Spectrum of pure Urea. ResearchGate. [Link]
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One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. PMC. [Link]
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Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry (RSC Publishing). [Link]
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Urea. Wikipedia. [Link]
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1,2-Diaminopropane. Wikipedia. [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Human Metabolome Database. [Link]
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Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Taylor & Francis Online. [Link]
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1H NMR Relaxation in Urea. eScholarship.org. [Link]
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Novel Ureidoamides Derived From Amino Acids: Synthesis and Preliminary Biological Screening. ResearchGate. [Link]
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Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. PubMed. [Link]
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Urea hydrochloride. PubChem. [Link]
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